molecular formula C9H10BrNO3 B14905570 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde

2-Amino-5-bromo-3,6-dimethoxybenzaldehyde

Cat. No.: B14905570
M. Wt: 260.08 g/mol
InChI Key: FJCFXYMJBMKHBQ-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzaldehydes and Aromatic Amines

Substituted benzaldehydes are a class of organic compounds where a benzene (B151609) ring is attached to an aldehyde functional group, with one or more hydrogen atoms on the ring replaced by other atoms or groups. libretexts.org These compounds are versatile building blocks in organic synthesis. The aldehyde group is highly reactive and can participate in a wide array of chemical transformations, including nucleophilic addition and condensation reactions. The nature and position of the other substituents on the benzene ring significantly influence the reactivity of the aldehyde group and the aromatic ring itself through electronic and steric effects. libretexts.orgreddit.com

Aromatic amines are organic compounds that feature an amine group directly attached to an aromatic ring, with aniline (B41778) being the simplest example. studymind.co.uk They are crucial intermediates in the manufacturing of dyes, pharmaceuticals, and polymers. slideshare.net The amino group is a strong activating group, meaning it increases the electron density of the aromatic ring, making the ring more susceptible to electrophilic substitution reactions. studymind.co.ukmsu.edu

2-Amino-5-bromo-3,6-dimethoxybenzaldehyde embodies the characteristics of both these classes. It has the reactive aldehyde functionality of a benzaldehyde (B42025) and the electron-rich aromatic system typical of an aromatic amine.

Structural Significance of the this compound Moiety

Amino Group (-NH2) at C2: This is a powerful electron-donating group through resonance and a weak electron-withdrawing group through induction. fiveable.me Its strong activating nature significantly increases the electron density of the benzene ring, particularly at the ortho and para positions relative to it (C3, C5, and the carbon bearing the aldehyde). studymind.co.uk

Methoxy (B1213986) Groups (-OCH3) at C3 and C6: Like the amino group, methoxy groups are strong electron-donating groups via resonance and moderately electron-withdrawing via induction. fiveable.me Their presence further enhances the electron density of the aromatic ring, making it highly activated.

Bromine Atom (-Br) at C5: Halogens are a unique case; they are deactivating through their strong inductive electron-withdrawing effect but are ortho-, para-directing due to electron donation through resonance. libretexts.orgfiveable.me

Aldehyde Group (-CHO) at C1: This group is strongly electron-withdrawing through both induction and resonance. libretexts.orglibretexts.org It deactivates the benzene ring, making it less reactive toward electrophilic aromatic substitution, and directs incoming electrophiles to the meta position (C3 and C5). libretexts.org

Physicochemical Properties of this compound
PropertyValueSource
CAS Number252009-06-6 chiralen.com
Molecular FormulaC9H10BrNO3 chiralen.com
Molecular Weight260.08 g/mol chiralen.com
Purity98% chiralen.com
Storage Temperature2-8°C chiralen.com

Historical and Current Research Perspectives on Related Aryl Aldehydes and Amines

Historically, the synthesis of polysubstituted aromatic compounds has been a central theme in organic chemistry. Early methods often involved multi-step sequences of classical reactions like nitration, halogenation, reduction, and oxidation. For instance, the synthesis of related compounds like 2-amino-3,5-dibromobenzaldehyde (B195418) often starts from o-nitrobenzaldehyde, which is reduced to o-aminobenzaldehyde and then brominated. google.com

Current research focuses on developing more efficient and selective synthetic methods. Transition metal-catalyzed cross-coupling reactions, for example, have revolutionized the synthesis of functionalized aromatic compounds. These methods allow for the precise introduction of various substituents onto an aromatic ring. The synthesis of substituted benzaldehydes can be achieved via modern one-pot procedures involving reduction and cross-coupling.

Furthermore, the combination of aldehyde and amine functionalities in a single molecule is of significant interest in the synthesis of heterocyclic compounds and in multicomponent reactions. The reaction between aldehydes and amines to form imines (Schiff bases) is a fundamental transformation. Contemporary research, aided by computational tools like Density Functional Theory (DFT), continues to explore the mechanisms of these reactions to better control their outcomes. The study of three-component coupling reactions involving aldehydes, alkynes, and amines (A3 coupling) is an active area of research for the synthesis of complex propargylamines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

2-amino-5-bromo-3,6-dimethoxybenzaldehyde

InChI

InChI=1S/C9H10BrNO3/c1-13-7-3-6(10)9(14-2)5(4-12)8(7)11/h3-4H,11H2,1-2H3

InChI Key

FJCFXYMJBMKHBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1N)C=O)OC)Br

Origin of Product

United States

Synthetic Methodologies for 2 Amino 5 Bromo 3,6 Dimethoxybenzaldehyde and Analogues

Retrosynthetic Analysis of 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the analysis begins by identifying the key functional groups—an aldehyde, an amine, a bromo substituent, and two methoxy (B1213986) groups on a benzene (B151609) ring.

The primary disconnection strategies involve functional group interconversion (FGI) and the cleavage of carbon-heteroatom or carbon-carbon bonds. A logical approach is to first disconnect the aldehyde group. This can be achieved through a transform that reverses a formylation reaction, leading to a substituted aniline (B41778) precursor. Alternatively, the amino group can be introduced late in the synthesis via reduction of a nitro group, a common strategy to avoid unwanted side reactions.

A plausible retrosynthetic pathway is illustrated below:

Scheme 1: Retrosynthetic Analysis

This analysis suggests that a practical synthesis could commence from the readily available 1,4-dimethoxybenzene (B90301).

Direct Synthesis Approaches to this compound

Direct synthesis of the target molecule can be envisioned through a series of well-established reactions.

Multi-step Reaction Sequences for this compound

A feasible multi-step synthesis, based on the retrosynthetic analysis, would involve the following sequence:

Nitration: 1,4-Dimethoxybenzene is nitrated to introduce a nitro group, yielding 1,4-dimethoxy-2-nitrobenzene.

Reduction: The nitro group is then reduced to an amino group to form 2,5-dimethoxyaniline (B66101). Common reducing agents for this transformation include iron powder in acidic medium or catalytic hydrogenation. google.comgoogle.com

Bromination: The subsequent step is the regioselective bromination of 2,5-dimethoxyaniline to introduce the bromine atom at the desired position, yielding 4-bromo-2,5-dimethoxyaniline. The directing effects of the amino and methoxy groups are crucial for achieving the correct regiochemistry.

Formylation: The final step is the introduction of the aldehyde group. This can be accomplished through various formylation methods, such as the Vilsmeier-Haack reaction or the Duff reaction.

An alternative approach could involve the bromination of 2,5-dimethoxybenzaldehyde (B135726). mdma.ch However, this reaction can lead to a mixture of isomers, necessitating careful control of reaction conditions and purification steps. mdma.ch

Stereochemical Considerations in the Synthesis of this compound

The synthesis of this compound does not involve the creation of any chiral centers. The target molecule is achiral and does not have any stereoisomers. Therefore, stereochemical considerations are not a significant factor in its synthesis.

Key Precursors and Starting Materials in the Synthesis of this compound

The selection of appropriate precursors is paramount for an efficient synthesis. Based on the retrosynthetic analysis, 1,4-dimethoxybenzene is a logical and commercially available starting material.

Strategies for Introducing Amino Functionality

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. A common and effective method is the reduction of a nitro group.

Table 1: Common Reagents for Nitro Group Reduction

Reagent/CatalystConditionsReference
Iron powder/Acetic acidHeating google.com
Tin(II) chloride/Hydrochloric acidRoom temperature or heating
Catalytic Hydrogenation (e.g., Pd/C)Hydrogen gas pressure google.com

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. For instance, catalytic hydrogenation is often preferred for its clean reaction profile and high yields. google.com

Bromination and Demethoxylation Protocols Relevant to this compound

Bromination of activated aromatic rings, such as those containing amino and methoxy groups, typically proceeds via electrophilic aromatic substitution. The regioselectivity of the bromination is governed by the directing effects of the existing substituents. The amino group is a strong activating and ortho-, para-directing group, while the methoxy groups are also activating and ortho-, para-directing.

Table 2: Common Brominating Agents

ReagentConditionsReference
Bromine in Acetic AcidRoom temperature mdma.ch
N-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN) or light
Potassium Bromate (B103136)/Hydrobromic AcidIn situ generation of bromine sunankalijaga.org

Careful control of the reaction conditions, such as temperature and solvent, is crucial to achieve the desired regioselectivity and avoid over-bromination.

Demethoxylation, the removal of a methoxy group, is not a required step in the proposed synthetic pathway. However, should it be necessary in the synthesis of analogues, it can be achieved using strong acids like hydrobromic acid or boron tribromide.

Analogous Synthetic Routes and Their Applicability to this compound

The synthesis of this compound can be envisioned through several analogous routes that are well-established for the synthesis of similarly substituted aromatic aldehydes.

Electrophilic aromatic substitution is a fundamental method for introducing a bromo group onto an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzaldehyde (B42025) ring. In the case of dimethoxybenzaldehydes, the methoxy groups are strongly activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing.

The bromination of 2,5-dimethoxybenzaldehyde has been investigated using various reagents and conditions. Treatment with bromine in acetic acid can lead to a mixture of products, including the 4-bromo and 6-bromo isomers. tandfonline.com For instance, the reaction of 2,5-dimethoxybenzaldehyde with bromine in glacial acetic acid at room temperature yielded a mixture of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) and 6-bromo-2,5-dimethoxybenzaldehyde. tandfonline.com The separation of these isomers can be achieved through fractional crystallization. tandfonline.com Alternative brominating agents and conditions, such as N-bromosuccinimide (NBS) in the presence of a catalyst, could offer improved regioselectivity. The choice of solvent is also crucial, with options ranging from glacial acetic acid to less polar solvents like chloroform. google.com

For the synthesis of the target molecule, starting from a hypothetical 3,6-dimethoxybenzaldehyde, bromination would be expected to occur at the 5-position, directed by the two methoxy groups. However, the availability of the starting material and the potential for side reactions must be considered. A study on the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) using KBrO3 as an in-situ bromine source in the presence of HBr and glacial acetic acid resulted in the formation of 2-bromo-4,5-dimethoxybenzaldehyde (B182550). sunankalijaga.org This highlights the influence of the specific dimethoxy substitution pattern on the outcome of the bromination reaction.

Table 1: Bromination of Dimethoxybenzaldehydes
Starting MaterialBrominating Agent/ConditionsMajor Product(s)Reference
2,5-dimethoxybenzaldehydeBr2 in acetic acid4-bromo-2,5-dimethoxybenzaldehyde and 6-bromo-2,5-dimethoxybenzaldehyde tandfonline.com
Veratraldehyde (3,4-dimethoxybenzaldehyde)KBrO3, HBr, glacial acetic acid2-bromo-4,5-dimethoxybenzaldehyde sunankalijaga.org

A common and effective strategy for the synthesis of aminobenzaldehydes involves the reduction of a corresponding nitrobenzaldehyde precursor. The nitro group can be introduced onto the aromatic ring via nitration, and its subsequent reduction to an amino group is typically high-yielding and can be achieved under various conditions.

A potential precursor for the target compound is 3,6-dimethoxy-2-nitrobenzaldehyde. lookchem.com The reduction of the nitro group in this precursor would directly yield an aminobenzaldehyde. Several reducing agents are available for this transformation. Classical methods often employ metals such as iron, tin, or zinc in acidic media. google.comgoogle.com For instance, the reduction of o-nitrobenzaldehyde using iron powder and acetic acid, sometimes with catalytic hydrochloric acid, has been reported. google.com Another approach involves the use of sodium polysulfide. google.comorgsyn.org

More modern and milder methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. google.com The choice of reducing agent can be critical to avoid the reduction of the aldehyde functionality. For example, sodium borohydride (B1222165) is generally selective for the reduction of aldehydes and ketones and would not typically reduce a nitro group under standard conditions. oxinst.com Conversely, strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce both the nitro and aldehyde groups. researchgate.net

A preparation method for high-purity 2-amino-3,5-dibromobenzaldehyde (B195418) starts with the catalytic hydrogenation of o-nitrobenzaldehyde using 5% palladium on carbon, followed by bromination. google.com This two-step process of reduction and subsequent functionalization is a viable pathway for the synthesis of the target compound.

Table 2: Reduction Methods for Nitrobenzaldehydes
Nitro CompoundReducing Agent/ConditionsProductReference
o-nitrobenzaldehydeReduced iron powder, water, alcoholo-aminobenzaldehyde google.com
o-nitrobenzaldehyde5% Pd/C, H2, various alcoholso-aminobenzaldehyde google.com
o-nitrotolueneSodium polysulfide, alcoholo-aminobenzaldehyde google.com
p-nitrotolueneSodium polysulfidep-aminobenzaldehyde orgsyn.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalizing brominated aromatic aldehydes. mdpi.com Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination can be applied to a bromo-substituted benzaldehyde core to introduce a variety of substituents.

The general catalytic cycle for many palladium cross-coupling reactions involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation (in the case of Suzuki or Negishi coupling) or migratory insertion (in the case of Heck coupling), and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. youtube.com

For instance, a brominated aromatic aldehyde could undergo a Suzuki coupling with an appropriate boronic acid to introduce a new carbon-carbon bond. Similarly, a Heck reaction could be employed to couple the aldehyde with an alkene. mdpi.com The Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. nih.gov This could be a potential route to introduce the amino group in the target molecule, although direct amination of a highly functionalized aromatic ring can sometimes be challenging.

These cross-coupling reactions are often compatible with a wide range of functional groups, including aldehydes. The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and selectivity. mdpi.com Microwave irradiation has also been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. mdpi.com

While these methods are generally applicable, their specific use in the synthesis of this compound would likely involve the coupling of a suitably protected or pre-functionalized bromo-aldehyde.

Optimization of Synthetic Conditions for this compound

The successful synthesis of this compound relies on the careful optimization of reaction conditions to maximize yield and purity.

The choice of reaction parameters is critical in each step of the synthesis. For the bromination step, temperature control is important to prevent over-bromination or side reactions. The solvent system can influence the solubility of the reactants and the reactivity of the brominating agent. google.com

In the reduction of the nitro group, the choice of catalyst and solvent can significantly impact the reaction rate and selectivity. For catalytic hydrogenations, common solvents include ethanol, methanol, and ethyl acetate. google.com The catalyst loading and hydrogen pressure are also important parameters to control.

For palladium-catalyzed cross-coupling reactions, the selection of the appropriate ligand is often key to achieving high catalytic activity. Ligands such as triphenylphosphine (B44618) (PPh3) or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are commonly used. nih.gov The choice of base, such as sodium tert-butoxide or triethylamine (B128534), is also crucial for the catalytic cycle. mdpi.comnih.gov

To enhance the yield and control the purity of the final product, several strategies can be employed throughout the synthetic sequence. In multi-step syntheses, purification of intermediates is often necessary to prevent the accumulation of impurities. Techniques such as recrystallization, column chromatography, and distillation are commonly used.

For the synthesis of aminobenzaldehydes from nitro precursors, the purity of the starting nitro compound is important. The reduction step should be monitored to ensure complete conversion and to minimize the formation of byproducts. For instance, in the synthesis of 2-amino-3,5-dibromobenzaldehyde, HPLC is used to monitor the completion of the reduction and bromination steps. google.com

By-product Formation and Mitigation Strategies

The synthesis of this compound and its analogues is a multi-step process where the potential for by-product formation exists at various stages. The nature and quantity of these by-products are highly dependent on the chosen synthetic route, reagents, and reaction conditions. Effective mitigation strategies are crucial for maximizing the yield and ensuring the purity of the final product.

The primary sources of by-products often stem from the key reaction steps, such as bromination and the introduction or modification of functional groups. Aldehydes, in general, are susceptible to side reactions, which necessitates careful handling and purification. orgsyn.org

By-products from Bromination

A common step in the synthesis of this compound and its analogues is the bromination of a substituted benzaldehyde or a precursor molecule.

Hydrobromic Acid (HBr): Conventional bromination using molecular bromine (Br₂) inherently produces hydrobromic acid as a significant by-product. In this reaction, only half of the bromine used is incorporated into the desired product, while the other half forms HBr. google.com This not only represents poor atom economy but also poses challenges for industrial-scale synthesis due to the corrosive nature of HBr and the difficulties in its recovery or disposal. google.com

Over-brominated Products: The aromatic ring of the benzaldehyde precursors is activated by the amino and methoxy groups, increasing its susceptibility to electrophilic substitution. This can lead to the formation of di- or poly-brominated by-products if the reaction conditions are not strictly controlled.

Residual Bromine: Unreacted bromine remaining in the reaction mixture after the synthesis is complete can complicate the purification process and lead to further side reactions if not removed. sunankalijaga.org

Mitigation Strategies for Bromination By-products

Several strategies have been developed to overcome the challenges associated with bromination reactions.

In Situ Bromine Generation: To circumvent the issues of using molecular bromine directly, methods involving the in situ generation of bromine have been proven effective. One approach involves using an aqueous solution of hydrobromic acid in conjunction with an oxidizing agent, such as hydrogen peroxide or an alkali metal hypochlorite. google.com This system produces bromine within the reaction mixture, which then reacts with the substrate. A key advantage is that the resulting bromobenzaldehyde often precipitates out of the solution as it is formed, allowing for straightforward isolation by filtration. google.com Another method utilizes potassium bromate (KBrO₃) in an acidic medium to generate bromine in situ, avoiding the need to handle toxic liquid bromine directly. sunankalijaga.org

Control of Reaction Conditions: Careful control of stoichiometry, reaction temperature, and reaction time is essential to minimize over-bromination. The reaction can be initiated using reagents like an alkali metal nitrite (B80452) (such as sodium or potassium nitrite) in the presence of nitric acid, which helps to promote a rapid start to the reaction. google.com

Quenching Excess Bromine: After the reaction is complete, any residual bromine can be neutralized. The addition of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) is a common practice to remove excess bromine from the solution. sunankalijaga.org

General Purification Strategies

Regardless of the specific by-products formed, robust purification methods are essential to obtain the target compound with high purity.

Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the desired product from structurally similar by-products and other impurities. orgsyn.org

Recrystallization: This technique is widely used to purify the crude solid product. The crude material is dissolved in a minimum amount of a suitable hot solvent (e.g., ethyl acetate), and the solution is then cooled or a non-solvent (e.g., hexanes) is added to induce the precipitation of the pure compound. orgsyn.org

Aqueous Extraction: In cases where the reaction generates inorganic salts or other water-soluble impurities, an aqueous extraction can be a simple and effective initial purification step. orgsyn.org

The following table summarizes the common by-products and the strategies to mitigate their formation.

By-product / ImpuritySource / Formation MechanismMitigation Strategy
Hydrobromic Acid (HBr)Use of molecular bromine (Br₂) as a brominating agent. google.comUse of in situ bromine generation systems (e.g., HBr/H₂O₂, KBrO₃/acid). google.comsunankalijaga.org
Over-brominated SpeciesHigh reactivity of the aromatic ring towards electrophilic substitution.Strict control of stoichiometry and reaction conditions (temperature, time). google.com
Residual Bromine (Br₂)Excess brominating agent remaining after the reaction.Quenching with a reducing agent such as sodium thiosulfate (Na₂S₂O₃). sunankalijaga.org
Dehalogenated ProductsCompeting side reactions during subsequent functionalization steps (e.g., cross-coupling). researchgate.netOptimization of catalyst systems and reaction conditions for the specific transformation.
General ImpuritiesSide reactions involving the aldehyde functional group or incomplete reactions. orgsyn.orgPurification by silica column chromatography, recrystallization, or aqueous extraction. orgsyn.org

Chemical Reactivity and Derivatization of 2 Amino 5 Bromo 3,6 Dimethoxybenzaldehyde

Reactivity of the Aldehyde Functional Group in 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde

The aldehyde group is a key site for a variety of chemical transformations, characterized by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. The presence of electron-donating methoxy (B1213986) and amino groups on the benzene (B151609) ring is expected to slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). Nevertheless, it would readily undergo nucleophilic addition reactions with a range of nucleophiles. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) would be expected to add to the carbonyl group to form secondary alcohols. Similarly, the addition of cyanide ions (from sources like HCN or NaCN) would lead to the formation of a cyanohydrin.

Condensation Reactions, including Schiff Base Formation with this compound

Aldehydes are well-known to participate in condensation reactions with primary amines to form imines, commonly known as Schiff bases. The intramolecular amino group of this compound could potentially lead to self-condensation or polymerization under certain conditions, though intermolecular reactions with other primary amines are more synthetically useful. The reaction with an external amine would proceed via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base. These reactions are typically catalyzed by either acid or base.

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of this compound can be easily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution.

Conversely, the aldehyde can be reduced to a primary alcohol. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that would reduce the aldehyde without affecting other functional groups. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effectively carry out this reduction. Catalytic hydrogenation (using H₂ gas and a metal catalyst like Pd, Pt, or Ni) would also be a suitable method for the reduction of the aldehyde to an alcohol.

Reactivity of the Amino Functional Group in this compound

The primary amino group is nucleophilic and can participate in a variety of important chemical transformations.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a good nucleophile, allowing it to react with acylating and alkylating agents. Acylation, the addition of an acyl group (R-C=O), can be achieved using acyl chlorides or acid anhydrides to form an amide. For example, reaction with acetyl chloride would yield the corresponding N-acetylated derivative.

Alkylation of the amino group involves the substitution of one or both of its hydrogen atoms with an alkyl group. This can be accomplished using alkyl halides. The reaction can proceed to form secondary or tertiary amines, and in some cases, a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used.

Diazo Coupling and Related Transformations

Aromatic primary amines are precursors to diazonium salts, which are versatile intermediates in organic synthesis. The reaction of the amino group of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C), would form a diazonium salt.

This diazonium salt could then be used in a variety of subsequent reactions. For example, in a Sandmeyer reaction, the diazonium group can be replaced by a variety of substituents, including -Cl, -Br, -CN, or -OH, using the corresponding copper(I) salt. Furthermore, diazonium salts can act as electrophiles in diazo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds.

Reactivity of the Aryl Bromide Moiety in this compound

The presence of a bromine atom on the aromatic ring makes this compound a valuable substrate for various carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl bromide functional group is a versatile handle for introducing new substituents onto the benzene ring through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. mdpi.com

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. nih.gov The aryl bromide in this compound can readily participate in Suzuki coupling to form biaryl compounds. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, which is advantageous given the other reactive sites on the molecule. nih.govnih.gov Typical catalysts include Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as K₂CO₃, K₃PO₄, or Na₂CO₃ is required. nih.gov

Heck Reaction : The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This method could be used to introduce substituted vinyl groups at the bromine position of the title compound. The reaction generally exhibits high trans selectivity. organic-chemistry.org Common catalytic systems involve Pd(OAc)₂ or PdCl₂ with phosphine ligands, and bases like triethylamine (B128534) (Et₃N) are often used. nih.gov

Sonogashira Coupling : This cross-coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov This makes it a powerful tool for synthesizing aryl alkynes from this compound. The reaction is typically carried out under mild, anaerobic conditions with an amine base, such as diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne byproducts. nih.gov

Table 1: Overview of Potential Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)Biaryl or Aryl-vinyl Compound
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted Alkene
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, Amine BaseAryl Alkyne

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism involves two steps: nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the loss of the leaving group to restore aromaticity. libretexts.org

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com

In the case of this compound, the molecule is poorly suited for SNAr at the bromine position under standard conditions. The substituents on the ring are primarily electron-donating groups (the amino group and the two methoxy groups). These groups increase the electron density of the aromatic ring, which repels the incoming nucleophile and destabilizes the negatively charged intermediate that would be formed. youtube.com Therefore, the potential for the aryl bromide moiety to undergo nucleophilic aromatic substitution is low, and harsh reaction conditions or alternative mechanisms (like an elimination-addition/benzyne mechanism) would likely be required. youtube.com

Role of Methoxy Groups in Modulating Reactivity of this compound

Electronic Effects on Electrophilic and Nucleophilic Processes

The methoxy group is a powerful electron-donating group due to a resonance effect (+R or +M effect), where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. uba.ar This donation of electron density significantly impacts the reactivity of the benzene ring.

Effect on Electrophilic Aromatic Substitution (EAS) : The increased electron density makes the aromatic ring more nucleophilic and thus highly activated towards attack by electrophiles. The methoxy groups, along with the amino group, would direct incoming electrophiles to the available ortho and para positions, although in this substituted pattern, further substitution is sterically hindered.

Effect on Nucleophilic Aromatic Substitution (SNAr) : As discussed previously, the electron-donating nature of the methoxy groups deactivates the ring towards nucleophilic attack. By pushing electron density into the ring, they destabilize the negatively charged intermediate required for the SNAr mechanism. youtube.com

The electronic influence of the methoxy groups is substantial. Studies on substituted anisoles show that the resonance interaction of the methoxy group strongly affects the electron distribution in the ring. uba.ar An electron-donating group placed para to a methoxy group can inhibit electronic resonance, while an electron-accepting group can enhance it. uba.ar In this compound, the interplay between the two electron-donating methoxy groups, the strongly donating amino group, and the weakly deactivating bromo and aldehyde groups creates a complex electronic environment that favors electrophilic interactions over nucleophilic ones.

Table 2: Summary of Electronic Effects of Methoxy Groups
Process TypeEffect of Methoxy GroupsReason
Electrophilic ProcessesActivatingIncreases electron density in the aromatic ring via resonance (+R effect).
Nucleophilic ProcessesDeactivatingDestabilizes the negatively charged intermediate required for SNAr.

Stereoelectronic Control in Reactions of this compound

Stereoelectronic effects relate to how the spatial arrangement of atoms and orbitals influences the reactivity of a molecule. For the methoxy groups, their conformation relative to the plane of the benzene ring is significant.

In unhindered methyl aryl ethers, the methoxy group typically adopts a planar conformation with the methyl group oriented away from the more sterically demanding ortho substituent to minimize van der Waals repulsion. uba.ar In this compound, the ring is heavily substituted, leading to considerable steric crowding. The methoxy groups at positions 3 and 6 are flanked by the amino, bromo, and aldehyde groups. This steric hindrance will force the methoxy groups into specific, likely non-planar, conformations.

This fixed orientation can have several consequences:

Steric Shielding : The methoxy groups can physically block access of reagents to adjacent functional groups, such as the aldehyde at position 1 and the amino group at position 2. This can influence the regioselectivity of reactions.

Orbital Overlap : The dihedral angle between the p-orbital of the methoxy oxygen and the π-system of the ring determines the extent of resonance. If steric hindrance forces the methoxy group out of the plane of the ring, the orbital overlap is reduced, diminishing its electron-donating ability. This can fine-tune the electronic properties of the ring and, consequently, its reactivity.

Electrostatic Interactions : The conformation of the methoxy groups can also be influenced by electrostatic interactions between the methyl group and the proximate ring atoms or substituents, which can play a role in defining the most stable conformation. uba.ar

Therefore, the stereoelectronic effects of the methoxy groups, driven by the crowded substitution pattern, can control the accessibility of reaction sites and modulate the electronic character of the aromatic ring, thereby directing the outcome of chemical transformations.

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate an article on the specific applications of This compound according to the detailed outline provided.

Extensive searches for the use of this specific compound as a building block for complex architectures, including the synthesis of pyrazole (B372694) derivatives, its role as a precursor to bioactive molecules, and its application in material science, did not yield relevant research findings. The available literature does not appear to cover the specific synthetic applications and contributions requested for "this compound."

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict requirements of the request at this time. Further research and publication on this specific chemical compound would be necessary to fulfill the outlined topics.

Applications of 2 Amino 5 Bromo 3,6 Dimethoxybenzaldehyde in Advanced Organic Synthesis

Methodological Advancements in Organic Synthesis Utilizing 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde

Development of Novel Synthetic Reagents and Catalysts

Currently, there is a lack of specific studies demonstrating the use of this compound as a precursor or key component in the development of new synthetic reagents or catalysts. The potential for this molecule to act as a scaffold for more complex structures is inherent in its functional groups—an amine, a bromo substituent, two methoxy (B1213986) groups, and an aldehyde. In theory, these features could be exploited for the synthesis of novel ligands for catalysis or as a building block for intricate molecular architectures. However, without concrete research findings, any discussion of its application in this area remains speculative.

Investigation of Reaction Mechanisms with this compound

This compound in Analytical Chemistry Method Development

Derivatization Agents for Enhanced Detection and Quantification (e.g., in LC-MS)

The aldehyde functional group present in this compound suggests its potential use as a derivatization agent. Derivatization is a common strategy in analytical chemistry, particularly in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), to enhance the detection and quantification of analytes. Aldehydes can react with specific functional groups to form stable derivatives with improved ionization efficiency or chromatographic properties. However, there are no specific reports of this compound being employed for this purpose. The development of a new derivatization agent typically involves extensive studies to demonstrate its reactivity, specificity, and the stability of the resulting derivatives, none of which are currently published for this compound.

Chromatographic Applications of this compound Derivatives

Given the lack of information on the use of this compound as a derivatization agent, there are consequently no documented chromatographic applications of its derivatives. The development of chromatographic methods, whether for separation, identification, or quantification, would be contingent on the synthesis and characterization of stable derivatives of this compound with analytes of interest. Such methodologies would require validation, including assessments of linearity, accuracy, precision, and limits of detection and quantification.

Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Bromo 3,6 Dimethoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: the aldehyde proton, the aromatic proton, the amine protons, and the methoxy (B1213986) protons.

The aldehyde proton (-CHO) is typically the most deshielded proton in the spectrum, appearing as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

The aromatic region is expected to show a single proton signal, corresponding to the proton at the C4 position of the benzene (B151609) ring. This proton is flanked by the bromine and amino substituents. Its chemical shift will be influenced by the electronic effects of all the substituents on the ring. Given the presence of two electron-donating groups (amino and methoxy) and one electron-withdrawing group (bromo), the exact chemical shift can be complex to predict without experimental data but is anticipated to be in the range of δ 6.5-7.5 ppm.

The amino group (-NH₂) protons will likely appear as a broad singlet. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A typical range for amino protons is between δ 3.0 and 5.0 ppm.

The two methoxy groups (-OCH₃) are chemically non-equivalent due to their different positions relative to the other substituents. Therefore, they are expected to give rise to two distinct singlets. The methoxy group at C3, being ortho to the amino group, may experience a different electronic environment compared to the methoxy group at C6, which is ortho to the aldehyde group. These singlets are expected to appear in the upfield region, typically between δ 3.5 and 4.0 ppm.

Expected ¹H NMR Data:

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet
Aromatic (Ar-H)6.5 - 7.5Singlet
Amino (-NH₂)3.0 - 5.0Broad Singlet
Methoxy (-OCH₃)3.5 - 4.0Two Singlets

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon (-CHO) is the most deshielded carbon and will appear significantly downfield, typically in the range of δ 190-200 ppm.

The aromatic carbons will resonate in the region of δ 100-160 ppm. The chemical shifts of these six carbons will be influenced by the attached substituents. The carbons bearing the electron-donating amino and methoxy groups (C2, C3, C6) will be shielded and appear more upfield compared to the carbons attached to the electron-withdrawing bromo and aldehyde groups (C5, C1). The carbon attached to the bromine (C5) will have its chemical shift influenced by the heavy atom effect.

The two methoxy carbons (-OCH₃) will appear in the upfield region of the spectrum, typically between δ 55 and 65 ppm. Similar to their proton signals, they are expected to be chemically non-equivalent and thus produce two separate signals.

Expected ¹³C NMR Data:

Carbon TypeExpected Chemical Shift (δ, ppm)
Aldehyde (-CHO)190 - 200
Aromatic (C-NH₂)140 - 150
Aromatic (C-Br)110 - 120
Aromatic (C-OCH₃)150 - 160
Aromatic (C-H)115 - 125
Aromatic (C-CHO)125 - 135
Aromatic (C-OCH₃)150 - 160
Methoxy (-OCH₃)55 - 65

To unambiguously assign all the proton and carbon signals and to confirm the substitution pattern on the aromatic ring, two-dimensional (2D) NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): This experiment would help to identify scalar-coupled protons. In this specific molecule, it would primarily confirm the absence of coupling for the singlet aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be crucial for definitively assigning the aromatic C-H and the methoxy C-H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in confirming the connectivity of the entire molecule. For instance, correlations would be expected between the aldehyde proton and the C1 and C6 carbons, and between the methoxy protons and their respective attached aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. It could be used to confirm the relative positions of the substituents on the aromatic ring. For example, a NOE correlation between the aromatic proton at C4 and the protons of the methoxy group at C3 would provide strong evidence for their spatial relationship.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its various functional groups.

The key functional groups in this molecule are the amino group, the aldehyde group, the methoxy groups, and the substituted benzene ring.

N-H Stretching: The amino group will exhibit characteristic N-H stretching vibrations. A primary amine typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: The spectrum will show C-H stretching vibrations for both the aromatic ring and the aldehyde group. The aromatic C-H stretching typically appears above 3000 cm⁻¹. The aldehyde C-H stretching gives rise to two characteristic, often weak, bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretching: The carbonyl group of the aldehyde will produce a strong and sharp absorption band. For an aromatic aldehyde, this C=O stretch is typically observed in the range of 1680-1700 cm⁻¹. The position of this band can be influenced by the electronic effects of the other ring substituents.

C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

C-O Stretching: The two methoxy groups will give rise to C-O stretching bands. Aryl ethers typically show a strong, asymmetric C-O stretch between 1200 and 1275 cm⁻¹ and a symmetric stretch between 1000 and 1075 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the region of 1250-1360 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration will appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Expected IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch> 3000
Aldehyde C-HC-H Stretch~2850 and ~2750
Aldehyde (C=O)C=O Stretch1680 - 1700
Aromatic C=CC=C Stretch1450 - 1600
Methoxy (C-O)C-O Stretch1200 - 1275 and 1000 - 1075
Aromatic Amine (C-N)C-N Stretch1250 - 1360
Bromoalkane (C-Br)C-Br Stretch500 - 600

The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygens) within the same molecule allows for the possibility of intramolecular hydrogen bonding. Specifically, a hydrogen bond could form between one of the N-H protons of the amino group and the oxygen of the adjacent methoxy group at C3, or with the carbonyl oxygen of the aldehyde group.

Such intramolecular hydrogen bonding would have a noticeable effect on the IR spectrum. The N-H stretching vibrations would be expected to shift to lower wavenumbers (become broader and appear at a lower frequency) compared to a similar amine that is not involved in hydrogen bonding. Similarly, the C=O stretching frequency of the aldehyde could be slightly lowered if it participates in hydrogen bonding. The presence and strength of these interactions can also be influenced by the solvent used for the analysis. In the solid state, intermolecular hydrogen bonding between molecules could also occur, further complicating the N-H stretching region of the spectrum.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. While specific mass spectral data for this compound has not been detailed in the available literature, its expected behavior can be inferred from the analysis of similar compounds.

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass, which allows for the determination of its elemental formula. For this compound (C₉H₁₀BrNO₃), the theoretical exact mass can be calculated. This calculated value would be the target for experimental verification in an HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI). For instance, the HRMS (EI) analysis of the related compound 2-Amino-5-bromobenzaldehyde (C₇H₆BrNO) showed a calculated m/z for the molecular ion [M]⁺ of 198.9633, with an experimental finding of 198.9628, demonstrating the precision of this technique.

Table 1: Calculated Molecular Weight of this compound

Compound NameMolecular FormulaCalculated Monoisotopic Mass (Da)
This compoundC₉H₁₀BrNO₃258.9895

Data is theoretical and not based on experimental results.

The fragmentation pattern observed in a mass spectrum offers a fingerprint of a molecule's structure. For this compound, fragmentation would likely be initiated by the loss of substituents from the aromatic ring. Common fragmentation pathways for related aromatic aldehydes and amines include the loss of a hydrogen atom, a methyl group from the methoxy substituents, or the formyl group (-CHO). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the mass spectrum of the similar compound 2-bromo-4,5-dimethoxybenzaldehyde (B182550) showed a molecular ion (M⁺) peak at m/z 244, corresponding to its molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound and Its Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as the substituted benzene ring in this compound. The absorption maxima (λ_max) and molar absorptivity are influenced by the nature and position of the substituents on the aromatic ring.

The electronic absorption spectra of aromatic carbonyl compounds are well-documented. The presence of an amino group (an auxochrome) and methoxy groups is expected to cause a bathochromic (red) shift in the absorption bands of the benzaldehyde (B42025) chromophore. While specific UV-Vis data for the title compound is not available, studies on related compounds, such as derivatives of 2,5-dimethoxybenzaldehyde (B135726), have been reported. For example, Schiff bases derived from 2,5-dimethoxybenzaldehyde have been characterized by UV-Vis spectroscopy.

X-ray Crystallography and Solid-State Analysis of this compound and Related Compounds

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound has not been reported, the crystal structures of several related bromo-dimethoxybenzaldehyde derivatives have been elucidated.

For instance, the crystal structures of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) and 5-bromo-2,3-dimethoxybenzaldehyde (B184988) have been determined, revealing how the position of the bromine atom influences the intermolecular interactions, such as C-H···O and halogen bonds, which dictate the crystal packing. A search of the Cambridge Structural Database for the crystal structure of the related 2-amino-3,5-dibromobenzaldehyde (B195418) indicates its existence and availability for comparative analysis. The analysis of a more complex derivative, 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene, has also been reported, providing insights into the solid-state conformation of a related structural motif. These studies on analogous compounds are invaluable for predicting the potential solid-state arrangement and hydrogen bonding patterns of this compound.

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Bromo 3,6 Dimethoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure of 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For aromatic systems like this compound, these theoretical investigations provide a framework for predicting geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a preferred method for studying the electronic properties of organic molecules due to its balance of accuracy and computational efficiency. nih.govresearchgate.net In typical DFT studies on similar aromatic aldehydes, the geometry of the molecule is optimized to find its most stable, lowest-energy conformation. nih.gov For these calculations, hybrid functionals such as B3LYP are commonly employed along with basis sets like 6-311++G(d,p), which provide a robust description of electron distribution. nih.govresearchgate.netnih.gov Such studies on related brominated benzaldehydes have successfully predicted molecular structures that show excellent agreement with experimental data, confirming the reliability of this theoretical approach. researchgate.net These methods are crucial for analyzing parameters like bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. nih.gov

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory Applied to this compound

Frontier Molecular Orbital Theory (FMOT) is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower stability. nih.gov

In studies of analogous compounds like 2-amino-5-bromobenzoic acid, the HOMO is typically localized over the benzene (B151609) ring, the amino group, and the bromine atom, while the LUMO is centered on the ring and the electron-withdrawing group. researchgate.net This distribution implies that an electronic transition would involve a charge transfer from the electron-donating amino and bromo groups to the rest of the molecule. researchgate.net The analysis of frontier orbitals helps in understanding intramolecular charge transfer processes, which are vital for the molecule's electronic and optical properties. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.18094-0.08657
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate-7.06-2.544.52

Molecular Electrostatic Potential (MEP) Mapping of this compound

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the charge distribution across a molecule. nih.gov It is generated by mapping the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's reactive sites. researchgate.netresearchgate.net

The MEP map uses a color scale to denote different regions of electrostatic potential. nih.gov

Red and Yellow: Indicate regions of high electron density and negative electrostatic potential. These areas are susceptible to electrophilic attack and are often found near electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms attached to electronegative atoms. nih.govresearchgate.net

Green: Denotes areas with a neutral or near-zero electrostatic potential. researchgate.net

For a molecule like this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the aldehyde and methoxy (B1213986) groups, as well as the nitrogen of the amino group. nih.govresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the amino group. This visualization is crucial for predicting how the molecule will interact with other reagents and biological targets. nih.govresearchgate.net

Prediction of Reactivity and Reaction Pathways for this compound

The reactivity of a molecule can be predicted using several quantum chemical descriptors derived from DFT calculations, including the HOMO-LUMO energy gap and the MEP map. nih.gov

A small HOMO-LUMO gap is indicative of high chemical reactivity, as less energy is required to move an electron from the HOMO to the LUMO. nih.gov This suggests that the molecule can readily participate in chemical reactions. Global reactivity descriptors such as chemical hardness (resistance to deformation of electron cloud), chemical potential (electron escaping tendency), and electrophilicity index (electron-accepting capacity) can also be calculated from HOMO and LUMO energies to quantify reactivity. nih.gov Molecules with lower hardness are generally more reactive. nih.gov

The MEP map complements this by identifying the specific sites where reactions are most likely to occur. nih.gov For this compound, the electron-rich oxygen and nitrogen atoms are predicted to be the primary sites for electrophilic attack, while electron-deficient regions would be targeted by nucleophiles. researchgate.net

Spectroscopic Property Predictions via Computational Modeling for this compound

Computational modeling is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational (IR and Raman) and electronic (UV-Vis) spectra.

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis absorption spectra. researchgate.netresearchgate.net These calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) observed experimentally. researchgate.net Studies on similar molecules have shown that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra, helping to assign absorption bands to specific electronic transitions, such as n → π* or π → π*. researchgate.net

For vibrational spectra, DFT calculations can compute the harmonic vibrational frequencies of a molecule. nih.gov These theoretical frequencies often show excellent agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.net This allows for a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule. researchgate.netmaterialsciencejournal.org

Conformational Analysis and Molecular Dynamics Simulations for this compound

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological receptor. While specific MD studies on this compound are not available, this technique is a standard approach for understanding the flexibility and interaction dynamics of organic molecules. researchgate.net

Future Directions and Emerging Research Avenues for 2 Amino 5 Bromo 3,6 Dimethoxybenzaldehyde

Untapped Synthetic Methodologies for 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde

While classical synthetic routes to substituted aminobenzaldehydes are well-established, several modern synthetic strategies remain largely unexplored for the specific synthesis of this compound. These emerging methodologies could offer significant advantages in terms of efficiency, selectivity, and scalability.

Photoredox catalysis is another promising avenue that has seen limited application in the synthesis of such polysubstituted benzaldehydes. This technique utilizes visible light to initiate single-electron transfer processes, enabling unique and often milder reaction conditions compared to traditional methods. The application of photoredox catalysis could facilitate novel bond formations and functional group interconversions on the benzaldehyde (B42025) core.

Biocatalysis, leveraging the high selectivity of enzymes, offers a green and efficient alternative for the synthesis of this compound and its precursors. Enzymes such as monoamine oxidases or halogenases could be engineered to selectively introduce the amino or bromo functionalities onto a dimethoxybenzaldehyde scaffold, potentially leading to higher yields and fewer byproducts.

Methodology Potential Advantages Key Challenges
Late-Stage FunctionalizationReduced step count, rapid access to analogsRegioselectivity control, functional group tolerance
Photoredox CatalysisMild reaction conditions, novel reactivityCatalyst design and optimization, scalability
BiocatalysisHigh selectivity, environmentally friendlyEnzyme discovery and engineering, substrate scope

Novel Derivatization Strategies for Expanding the Chemical Space of this compound

The inherent reactivity of the amino and aldehyde groups, coupled with the potential for substitution on the aromatic ring, makes this compound an ideal candidate for extensive derivatization. Exploring novel derivatization strategies can significantly expand its chemical space, leading to the discovery of compounds with diverse and potentially valuable properties.

The primary amino group serves as a versatile handle for a wide array of chemical transformations. Beyond simple acylation or alkylation, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce a wide variety of aryl or heteroaryl substituents. Furthermore, the amino group can be converted to other functionalities, such as azides or nitro groups, which can then undergo further transformations.

The aldehyde functionality is equally amenable to a broad range of derivatizations. Reductive amination, for instance, can be used to introduce a diverse set of secondary or tertiary amines. The aldehyde can also serve as a key building block in multicomponent reactions, allowing for the rapid construction of complex heterocyclic scaffolds in a single step.

The aromatic ring itself presents opportunities for further functionalization. The existing bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. Additionally, directed ortho-metalation strategies could be explored to introduce substituents adjacent to the existing methoxy (B1213986) or amino groups.

Interdisciplinary Applications of this compound in Chemical Sciences

The unique structural features of this compound and its potential derivatives suggest a broad range of interdisciplinary applications across the chemical sciences.

In medicinal chemistry, this scaffold could serve as a valuable starting point for the design and synthesis of novel therapeutic agents. The substituted aniline (B41778) and benzaldehyde moieties are common pharmacophores found in a variety of bioactive molecules. For example, derivatives of this compound could be explored as potential kinase inhibitors, a class of drugs with significant importance in oncology. The diverse substitution pattern allows for fine-tuning of steric and electronic properties to optimize binding to biological targets.

In materials science, derivatives of this compound could find applications in the development of novel organic electronic materials. The electron-rich aromatic system, coupled with the potential for extended conjugation through derivatization, suggests that these compounds could exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the ability of the amino and aldehyde groups to participate in condensation reactions makes this compound a potential monomer for the synthesis of novel polymers. These polymers could possess unique properties, such as thermal stability, conductivity, or chemosensory capabilities, depending on the nature of the co-monomers and the polymerization method employed.

Green Chemistry Approaches in the Synthesis and Reactions of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes and chemical processes. Applying these principles to the synthesis and reactions of this compound can lead to more sustainable and environmentally friendly chemical manufacturing.

One key area for improvement is the use of greener solvents. Traditional organic solvents often pose environmental and health risks. The exploration of alternative reaction media, such as water, supercritical fluids (e.g., CO2), or bio-based solvents, could significantly reduce the environmental footprint of synthetic processes involving this compound.

The development of catalytic methods is another cornerstone of green chemistry. The use of highly efficient and recyclable catalysts, including heterogeneous catalysts or biocatalysts, can minimize waste and energy consumption. For instance, employing solid-supported catalysts for cross-coupling reactions on the bromo-substituent would simplify product purification and allow for catalyst reuse.

Atom economy, a measure of the efficiency of a chemical reaction in converting reactants to desired products, can be improved by designing synthetic routes that minimize the formation of byproducts. Multicomponent reactions, which incorporate multiple starting materials into a single product in one step, are an excellent example of an atom-economical approach that could be applied to the derivatization of the aldehyde functionality.

Green Chemistry Principle Application to this compound Potential Impact
Use of Greener SolventsSynthesis in water or supercritical CO2Reduced solvent waste and toxicity
CatalysisEmploying recyclable heterogeneous or biocatalystsMinimized waste, lower energy consumption
Atom EconomyUtilizing multicomponent reactions for derivatizationIncreased efficiency, reduced byproduct formation

Advancements in Automated Synthesis and High-Throughput Screening of this compound Derivatives

The integration of automated synthesis and high-throughput screening (HTS) technologies can dramatically accelerate the discovery and optimization of new molecules derived from this compound.

Automated synthesis platforms, including flow chemistry systems, enable the rapid and systematic production of libraries of derivatives. Flow chemistry, in particular, offers precise control over reaction parameters, enhanced safety, and the potential for seamless integration with in-line purification and analysis. This technology would be particularly well-suited for exploring a wide range of derivatization reactions on the core scaffold in a time-efficient manner.

Once a library of derivatives has been synthesized, high-throughput screening can be employed to rapidly assess their properties for various applications. For example, in the context of drug discovery, HTS assays can be used to screen thousands of compounds for their ability to inhibit a specific biological target, such as a protein kinase. This parallel approach to screening can significantly shorten the timeline for identifying promising lead compounds.

The combination of automated synthesis and HTS creates a powerful closed-loop discovery cycle. The data generated from the screening of an initial library can be used to inform the design of the next generation of derivatives, which can then be rapidly synthesized and screened. This iterative process of design, synthesis, and testing can lead to the rapid optimization of molecular properties for a desired application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-5-bromo-3,6-dimethoxybenzaldehyde, and how can reaction conditions influence yield?

  • Methodology : The compound is synthesized via sequential functionalization of a benzaldehyde scaffold. Key steps include:

  • Methoxy group introduction : Methylation of hydroxyl groups using iodomethane and a base (e.g., K₂CO₃) in DMF .
  • Bromination : Electrophilic aromatic bromination at the 5-position, guided by the directing effects of methoxy and amino groups. Use of Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) minimizes polybromination .
  • Amino group installation : Reduction of a nitro precursor (e.g., via catalytic hydrogenation with Pd/C) or condensation with ammonia derivatives .
    • Optimization : Reaction monitoring via TLC and HPLC ensures intermediate purity. Yields improve with inert atmospheres (N₂/Ar) and stoichiometric control .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

  • Techniques :

  • NMR :
  • ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, CHO) appear downfield (δ 9.8–10.2 for aldehyde). Methoxy protons resonate at δ 3.8–4.0 .
  • ¹³C NMR : Aldehyde carbon at δ ~190 ppm; brominated carbons show deshielding (~δ 120–130) .
  • IR : Strong C=O stretch (~1680 cm⁻¹) and N–H bends (~1600 cm⁻¹) .
  • MS : Molecular ion [M+H]⁺ matches the molecular weight (C₉H₉BrNO₃: ~272–274 Da). Isotopic patterns confirm bromine presence .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselective bromination of 3,6-dimethoxybenzaldehyde derivatives?

  • Mechanistic Insight : The 5-position is activated for electrophilic attack due to para-directing methoxy groups at 3 and 5. Steric hindrance from methoxy groups limits bromination at ortho positions .
  • Experimental Validation : Computational studies (DFT) predict electron density distribution, while X-ray crystallography (using SHELX ) confirms regiochemistry. Compare with analogues like 2-amino-3,5-dibromobenzaldehyde, where bromination occurs at less hindered sites .

Q. What strategies resolve contradictions in melting point or spectral data for this compound across studies?

  • Root Causes : Polymorphism, solvent residues, or incomplete purification.
  • Resolution Methods :

  • Recrystallization from ethanol/water mixtures improves purity .
  • Differential Scanning Calorimetry (DSC) identifies polymorphic forms.
  • High-resolution mass spectrometry (HRMS) validates molecular composition, distinguishing from degradation products .

Q. How can this compound serve as a precursor for Schiff base ligands in coordination chemistry?

  • Application : The aldehyde group reacts with amines to form imine ligands. For example:

  • Procedure : Reflux with 4-bromoaniline in ethanol yields a Schiff base, characterized by X-ray crystallography (see SHELX refinement ).
  • Metal Complexation : Ligands coordinate to metals (e.g., Cu²⁺, Zn²⁺) for catalytic or photoluminescent applications. Monitor stability via UV-Vis and cyclic voltammetry .

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